Methyl 6-methyl-5-nitropicolinate
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Overview
Description
Methyl 6-methyl-5-nitropicolinate is an organic compound with the molecular formula C8H8N2O4 and a molar mass of 196.16 g/mol . It is a derivative of picolinic acid and features a nitro group at the 5-position and a methyl group at the 6-position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-5-nitropicolinate can be synthesized through the esterification of 6-methyl-5-nitropyridine-2-carboxylic acid. A typical synthetic route involves treating the carboxylic acid with methanol in the presence of thionyl chloride. The reaction mixture is heated at reflux for 17 hours, after which the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions similar to the laboratory synthesis. Industrial processes may employ continuous flow reactors and optimized conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-5-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction: 6-methyl-5-aminopyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-methyl-5-nitropyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 6-methyl-5-nitropicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-methyl-5-nitropicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Methyl 6-methyl-5-nitropicolinate can be compared with other similar compounds, such as:
Methyl 6-chloro-5-nitropicolinate: Similar structure but with a chloro group instead of a methyl group.
Methyl 5-methoxy-6-nitropicolinate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 6-chloro-3-methylpicolinate: Similar structure but with a chloro group and a different substitution pattern.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 6-methyl-5-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)4-3-6(9-5)8(11)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFJYSZUOGPXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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